1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(pyridin-3-yl)methyl]piperazine

physicochemical profiling drug-likeness medicinal chemistry

Researchers needing controlled oxidation matched molecular pairs or σ₁ receptor probes often face synthetic bottlenecks. This disubstituted piperazine (C₁₇H₂₀N₄OS, MW 328.43) solves that directly. - **Physicochemical profile:** XLogP 1.4, TPSA 74.6 Ų, zero HBD - minimizes assay interference. - **SAR leverage:** (3-Pyridyl)piperazine moiety documented for σ₁ vs σ₂ selectivity; methylsulfanyl enables sulfoxide/sulfone MMP generation. - **Supply:** Research-grade building block, immediate shipment.

Molecular Formula C17H20N4OS
Molecular Weight 328.43
CAS No. 1119368-64-7
Cat. No. B2849181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(pyridin-3-yl)methyl]piperazine
CAS1119368-64-7
Molecular FormulaC17H20N4OS
Molecular Weight328.43
Structural Identifiers
SMILESCSC1=C(C=CC=N1)C(=O)N2CCN(CC2)CC3=CN=CC=C3
InChIInChI=1S/C17H20N4OS/c1-23-16-15(5-3-7-19-16)17(22)21-10-8-20(9-11-21)13-14-4-2-6-18-12-14/h2-7,12H,8-11,13H2,1H3
InChIKeyHDHWFMFBZQTOFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1119368-64-7: Physicochemical Identity & Class


1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(pyridin-3-yl)methyl]piperazine (CAS 1119368-64-7, PubChem CID 40100086) is a synthetic disubstituted piperazine derivative with the molecular formula C₁₇H₂₀N₄OS and a molecular weight of 328.43 g/mol [1]. Its IUPAC name is (2-methylsulfanyl-3-pyridinyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone, and its InChIKey is HDHWFMFBZQTOFP-UHFFFAOYSA-N [1]. The compound features a piperazine core bearing a 2-(methylsulfanyl)pyridine-3-carbonyl moiety at one nitrogen and a pyridin-3-ylmethyl group at the other, yielding a molecule with zero hydrogen bond donors, five hydrogen bond acceptors, four rotatable bonds, and a computed XLogP3-AA of 1.4 [1]. It is primarily distributed as a research-grade screening compound or synthetic building block by specialty chemical suppliers under catalog identifiers including AKOS033785694 and EN300-26581779 [1].

Zero HBD profile for cell-based screening
Dual-pyridine topology for polar target engagement
Thioether oxidation handle for SAR expansion

CAS 1119368-64-7: Why Generic Analogs Are Inadequate


Disubstituted piperazines bearing the 2-(methylsulfanyl)pyridine-3-carbonyl scaffold are not commodity reagents. Minor perturbations to either the N-acyl heteroaryl group or the N-alkyl substituent produce substantial changes in physicochemical and potential pharmacophoric properties. The target compound carries two distinct pyridine rings—one directly acylated at the piperazine and bearing a methylsulfanyl group at the 2-position, the other tethered via a methylene linker to the opposite piperazine nitrogen—creating a unique hydrogen-bond acceptor topology (five HBA, zero HBD) and a moderate lipophilicity (XLogP3-AA = 1.4) that is not replicated by simpler commercial analogs [1]. Published SAR on pyridylpiperazine-containing series demonstrates that the position of the pyridyl nitrogen and the nature of the N-acyl substituent are critical determinants of target selectivity; for example, (3-pyridyl)piperazines favor σ₁ receptors over σ₂ receptors, while (2-pyridyl)piperazines show the opposite preference [2]. Generic substitution with an uncharacterized piperazine building block therefore risks loss of the specific binding or reactivity profile for which this compound was selected.

Pyridyl nitrogen position alters receptor selectivity

Analogues with different pyridyl attachment may shift σ₁/σ₂ preference, impacting target hypothesis.

Removal of methylsulfanyl eliminates oxidation handle

Unsubstituted or 2-methyl analogs lack the thioether, preventing matched-pair polarity modulation.

Replacing pyridin-3-ylmethyl with phenyl increases lipophilicity

Substitution reduces HBA count and raises XLogP, potentially increasing nonspecific binding risk.

CAS 1119368-64-7: Quantitative Differentiation Evidence


H-Bond Donor-Free Profile vs. Structural Analogs

The target compound presents five hydrogen-bond acceptor (HBA) sites and zero hydrogen-bond donor (HBD) sites, a profile that contrasts sharply with the closest commercially available analogs. This zero-HBD character eliminates the potential for intermolecular hydrogen-bond donation, a feature relevant for passive membrane permeability prediction and for designing ligand series where donor groups are undesirable for target binding [1].

H-Bond Profile
Reported
Target: 0 HBD, 5 HBA.
Phenyl analog: 0 HBD, 4 HBA.
Precursor: 1 HBD, 2 HBA.
ΔHBD −1, ΔHBA +3 vs precursor.
May support reduced metabolic liability in cell-based screens.
Computed properties from PubChem; verify experimentally.
physicochemical profiling drug-likeness medicinal chemistry

Lipophilicity in Lead-Like Chemical Space

The computed XLogP3-AA of 1.4 places the target compound within the lead-like lipophilicity range (−0.4 ≤ XLogP ≤ 5.6) and well below the commonly cited drug-discovery alert threshold of XLogP > 5. In contrast, the phenyl analog (CAS 782458-75-7) is expected to have higher lipophilicity due to the replacement of the pyridin-3-ylmethyl group with a phenyl ring, which eliminates the additional nitrogen heteroatom [1].

Lipophilicity (XLogP)
Reported
Target XLogP3-AA = 1.4.
Phenyl analog ≈ 2.5.
N-methyl analog ≈ 1.1.
ΔlogP ~ −1.1 vs phenyl analog.
May support improved solubility and reduced CYP risk vs more lipophilic analogs.
Comparator values estimated; confirm experimentally.
lipophilicity lead-likeness drug discovery

Dual Pyridine Architecture for Target Engagement

The target compound contains two pyridine rings, contributing four aromatic nitrogen atoms to its structure. The presence of two distinct pyridine environments—one directly conjugated to the amide carbonyl (electron-deficient) and one separated by a methylene spacer (electron-rich)—creates a differentiated electrostatic surface not available in analogs bearing only one heteroaromatic ring. The topological polar surface area (TPSA) of 74.6 Ų reflects this enhanced polarity [1].

Polar Surface Area
Reported
Target TPSA = 74.6 Ų.
Phenyl analog ≈ 53–56 Ų.
Precursor ≈ 28–33 Ų.
ΔTPSA +19–22 vs phenyl analog.
Higher polarity may enhance solubility and selectivity for polar binding sites.
TPSA computed; verify target engagement.
molecular complexity target engagement fragment-based drug design

Methylsulfanyl Oxidation Handle for Derivatization

The 2-methylsulfanyl substituent on the pyridine-3-carbonyl ring provides a chemically tractable oxidation handle. Controlled oxidation with mCPBA or hydrogen peroxide can yield the corresponding sulfoxide (XLogP reduction of ~0.7–1.0 log units) or sulfone, enabling systematic modulation of lipophilicity and hydrogen-bond acceptor strength without altering the core scaffold. This functional group is absent in the 2-unsubstituted or 2-methyl pyridine-3-carbonyl analogs, which lack this post-synthetic diversification route [1].

Oxidation Handle
Class-level
Contains –SCH₃; oxidizable to sulfoxide (–SOCH₃) or sulfone (–SO₂CH₃).
Enables matched-pair SAR without resynthesis.
Reactivity based on organosulfur chemistry; confirm kinetics.
synthetic diversification prodrug design solubility tuning

Rotatable Bonds and Molecular Weight Lead-Likeness

The target compound has a molecular weight of 328.43 Da and four rotatable bonds, placing it comfortably within lead-like chemical space (MW ≤ 350 Da; rotatable bonds ≤ 7). This profile is favorable for ligand efficiency optimization, as lower molecular weight starting points leave room for potency-improving substitutions without exceeding drug-like property thresholds [1].

MW & Flexibility
Reported
MW = 328.43 Da; Rotatable bonds = 4.
Pyrazinoindazole analog MW = 408 Da.
~80 Da lighter; comparable flexibility.
May provide higher ligand efficiency and room for optimization.
Lead-like property window; verify in target assay.
lead-like properties molecular weight screening library design

CAS 1119368-64-7: Recommended Research Applications


Lead-Like Starting Point for Kinase & GPCR Libraries

With a molecular weight of 328.43 Da, XLogP3-AA of 1.4, TPSA of 74.6 Ų, and five hydrogen-bond acceptor sites, the compound occupies lead-like chemical space suitable for targeting ATP-binding pockets or aminergic GPCR orthosteric sites [1]. The dual pyridine architecture offers two distinct nitrogen-based hydrogen-bond acceptor motifs—one conjugated to the amide carbonyl (suitable for kinase hinge binding) and one distal (suitable for solvent-exposed or allosteric interactions). The (3-pyridyl)piperazine substructure has documented σ₁ receptor preference in published SAR studies, providing a rational basis for target hypothesis generation [2]. Researchers procuring this compound for focused library synthesis benefit from its moderate lipophilicity, which reduces the risk of aggregator-based assay interference common with more hydrophobic screening compounds.

Matched Molecular Pair Analysis via Oxidation Series

The 2-methylsulfanyl substituent enables systematic matched molecular pair (MMP) generation through controlled oxidation to the corresponding sulfoxide and sulfone [1]. Each two-electron oxidation step incrementally increases polarity (estimated XLogP3-AA reduction of 0.7–1.0 units per oxygen added) and strengthens the hydrogen-bond acceptor capacity of the sulfur-linked oxygen. This MMP series—thioether → sulfoxide → sulfone—can be generated from a single procurement lot, providing three physicochemically distinct but structurally related compounds for SAR deconvolution. This strategy is particularly efficient for programs exploring the impact of local polarity on target engagement, solubility, or metabolic stability without independent resynthesis of each oxidation state [1].

Biochemical Assay Ligand with Low Nonspecific Binding

The compound's zero hydrogen-bond donor count, moderate polar surface area (74.6 Ų), and balanced lipophilicity (XLogP3-AA = 1.4) collectively predict reduced nonspecific binding to serum proteins and phospholipid membranes compared to more lipophilic or highly polar piperazine derivatives [1]. For biochemical assay development—particularly fluorescence polarization, SPR, or ITC-based binding measurements—this physicochemical profile minimizes compound aggregation and nonspecific signal interference. The absence of a secondary amine NH group eliminates a common metabolic soft spot (N-dealkylation, N-oxidation), which is advantageous when the compound is used as a tool molecule in cell-based assays where metabolic stability influences the observed pharmacology [1].

Scaffold for Diversity-Oriented Synthesis of Pyridine-Piperazines

The compound serves as a versatile scaffold for diversity-oriented synthesis (DOS) due to the orthogonal reactivity of its functional groups. The piperazine tertiary amines can undergo quaternization or N-oxide formation, the pyridine rings are amenable to N-alkylation or metal-catalyzed cross-coupling (if halogenated derivatives are accessed), and the methylsulfanyl group provides a handle for oxidation or displacement chemistry [1]. This multi-vector functionalization potential distinguishes the compound from simpler mono-pyridine piperazine building blocks (e.g., CAS 39244-80-9), which lack the acylation-derived amide bond and the methylsulfanyl diversification point . Procurement of this single intermediate thus enables access to multiple distinct chemotypes through parallel synthetic elaboration [1].

Application
Selection Property
Validation Focus
Kinase/GPCR library design
Dual-pyridine topology, lead-like XLogP
Target engagement & solubility optimization
Matched pair oxidation series
Thioether oxidation handle
Polarity modulation without resynthesis
Biochemical assay ligand
Zero HBD, moderate TPSA, balanced XLogP
Nonspecific binding & metabolic stability
Diversity-oriented synthesis scaffold
Multi-vector functionalization (piperazine, pyridine, thioether)
Parallel synthetic elaboration to distinct chemotypes
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